molecular formula C8H4F5N5OS B10953548 1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide

1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide

Cat. No.: B10953548
M. Wt: 313.21 g/mol
InChI Key: XNPIEBKZBRIYPX-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core pyrazole and thiadiazole rings. The difluoromethyl and trifluoromethyl groups are introduced through specific fluorination reactions. Common reagents used in these steps include sulfur tetrafluoride and antimony trifluoride .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the synthesis process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The presence of fluorine atoms enhances its binding affinity and stability .

Comparison with Similar Compounds

Uniqueness: 1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide is unique due to the combination of both difluoromethyl and trifluoromethyl groups within the same molecule, along with the thiadiazole and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H4F5N5OS

Molecular Weight

313.21 g/mol

IUPAC Name

1-(difluoromethyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C8H4F5N5OS/c9-6(10)18-2-1-3(17-18)4(19)14-7-16-15-5(20-7)8(11,12)13/h1-2,6H,(H,14,16,19)

InChI Key

XNPIEBKZBRIYPX-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)NC2=NN=C(S2)C(F)(F)F)C(F)F

Origin of Product

United States

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